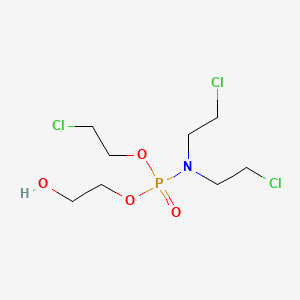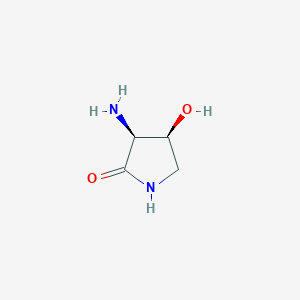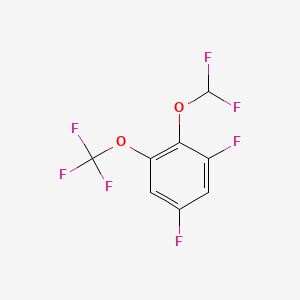
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nucleophilic substitution reaction where a suitable precursor, such as a difluorobenzene derivative, is reacted with difluoromethoxy and trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties and potential biological activity.
Agrochemicals: The compound is explored for use in pesticides and herbicides, leveraging its stability and reactivity.
Material Science: It is studied for its potential use in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
- 1,2-Difluoro-3-(trifluoromethoxy)benzene
Uniqueness
1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and active pharmaceutical ingredients .
Properties
Molecular Formula |
C8H3F7O2 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,5-difluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H |
InChI Key |
JWVNUDZMFHAZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



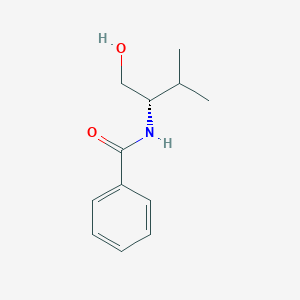




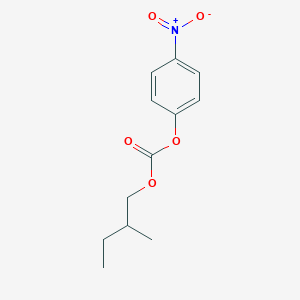


![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


